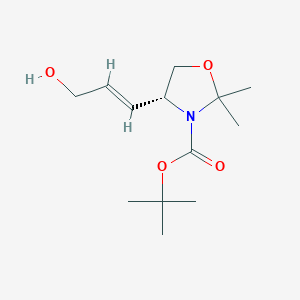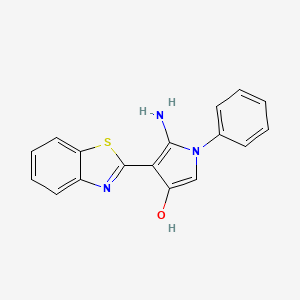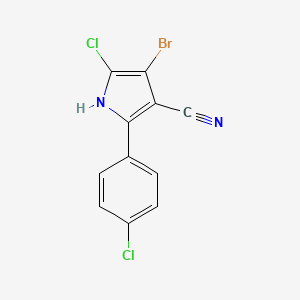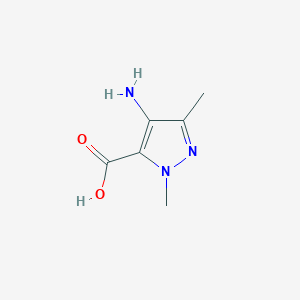![molecular formula C9H13NO2 B12871354 3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)
3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of heterocyclic compounds and contains a cyclopentapyrazole ring system.
- The compound’s systematic name indicates its structure: it consists of a tetrahydrocyclopenta[c]pyrrol-1(3aH)-one core with an ethoxy group (C2H5O) attached.
- The compound’s IUPAC name is rel-4-Methyl-N-((3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide .
3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one: is a chemical compound with the molecular formula CHNOS.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-methylbenzenesulfonyl chloride with the corresponding amine, followed by cyclization to form the cyclopentapyrazole ring.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents (such as dichloromethane or acetonitrile) and base-catalyzed cyclization.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel ring systems.
Biology and Medicine: Research may focus on its potential as a bioactive compound, including pharmacological studies.
Industry: Applications in materials science or as intermediates for other compounds are possible.
Wirkmechanismus
- The exact mechanism of action for this compound remains an area of ongoing research.
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-ethoxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-3-one |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9-7-5-3-4-6(7)8(11)10-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
IGDSEUZRPWUCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=O)C2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)

![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)




![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)


